molecular formula C21H21NO B119950 (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol CAS No. 153322-12-4

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Cat. No.: B119950
CAS No.: 153322-12-4
M. Wt: 303.4 g/mol
InChI Key: KKJGAZRIFJEPKA-RTWAWAEBSA-N
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Description

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or the reductive amination of benzylamine with a suitable precursor. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For instance, the reduction of benzylideneacetophenone with a chiral reducing agent can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzophenone derivatives, while reduction of the amino group can produce various substituted amines .

Scientific Research Applications

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of both amino and hydroxyl groups allows for multiple interactions with the enzyme, enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical propertiesCompared to its enantiomers and diastereomers, this compound exhibits higher selectivity and potency in certain biological assays .

Properties

IUPAC Name

(1S,2R)-2-(benzylamino)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGAZRIFJEPKA-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428013
Record name (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-12-4
Record name (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153322-12-4
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